[2-(4-Bromo-2-fluorophenyl)ethoxy](tert-butyl)dimethylsilane
Overview
Description
2-(4-Bromo-2-fluorophenyl)ethoxydimethylsilane is a chemical compound characterized by the presence of a bromo and fluoro-substituted phenyl group attached to an ethoxy group, which is further bonded to a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)ethoxydimethylsilane typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide to form 2-(4-bromo-2-fluorophenyl)ethanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)ethoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Oxidation: Phenolic or quinone derivatives.
Reduction: Reduced phenyl derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)ethoxydimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)ethoxydimethylsilane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Bromo-2-fluorophenyl)ethanol]: Lacks the tert-butyl dimethylsilane group, making it less sterically hindered.
2-(4-Bromo-2-fluorophenyl)ethoxy: Similar structure but with a trimethylsilane group instead of tert-butyl dimethylsilane.
2-(4-Bromo-2-fluorophenyl)ethoxydiphenylsilane): Contains diphenylsilane instead of dimethylsilane.
Uniqueness
The presence of the tert-butyl dimethylsilane group in 2-(4-Bromo-2-fluorophenyl)ethoxydimethylsilane imparts unique steric and electronic properties, making it distinct from similar compounds. This structural feature can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)ethoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-9-8-11-6-7-12(15)10-13(11)16/h6-7,10H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMURGIHQMHJSAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrFOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145580 | |
Record name | 4-Bromo-1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924312-10-7 | |
Record name | 4-Bromo-1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924312-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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